molecular formula C19H34O4Si B183808 Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 112713-92-5

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No.: B183808
CAS No.: 112713-92-5
M. Wt: 354.6 g/mol
InChI Key: CVUYUBZMSCEMFT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYUBZMSCEMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451076
Record name Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112713-92-5
Record name Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Michael addition, where the vinylboron compound attacks the α,β-unsaturated ketone of the cyclopentenone. The metal catalyst facilitates enantioselective formation of the quaternary carbon center, while the silyl ether group at the 3-position stabilizes the intermediate.

Optimization Parameters

Key variables influencing yield and selectivity include:

ParameterOptimal ConditionEffect on Yield/Selectivity
Temperature30–50°CLower temps (30°C) reduce byproducts
SolventMethanolEnhances solubility of basic additives
BaseKOH (1.2 equiv)Minimizes over-addition at C4

At 30°C, the method achieves 83% yield of the desired product with 0% trisubstituted byproduct, compared to 65% yield and 9% byproduct at 50°C.

Multi-Step Synthesis via Organometallic Intermediates

LookChem outlines a sequence involving organometallic reagents to assemble the heptanoate side chain and cyclopentenone ring.

Stepwise Procedure

  • Lithiation-Alkylation :

    • A cyclopentenone precursor is treated with n-butyllithium at -78°C in THF to generate a lithiated intermediate.

    • Subsequent addition of methyllithium introduces the methyl ester group.

  • Silylation :

    • Triethylsilyl chloride is used to protect the 3-hydroxy group, yielding the triethylsilyl (TES) ether.

  • Side-Chain Elongation :

    • A seven-carbon heptanoate chain is appended via Wittig olefination or Grignard addition, followed by oxidation to the ketone.

Challenges

  • Low-Temperature Requirements : Reactions at -78°C necessitate specialized equipment.

  • Stereochemical Control : The (R)-configuration at C3 requires chiral auxiliaries or asymmetric catalysis.

Protection-Deprotection Strategies

SMolecule emphasizes the role of temporary protecting groups to prevent undesired reactions at the 5-oxo and silyl ether positions.

Key Steps

  • Cyclopentenone Protection :

    • The 5-oxo group is masked as a ketal using ethylene glycol under acidic conditions.

  • Silyl Ether Installation :

    • Triethylsilyl triflate and 2,6-lutidine selectively protect the 3-hydroxy group.

  • Deprotection and Oxidation :

    • The ketal is cleaved with aqueous HCl, and the resulting alcohol is oxidized to the ketone using Jones reagent.

Yield Improvements

  • Selective Silylation : Using bulkier bases (e.g., 2,6-lutidine) avoids over-silylation, improving yields to >75%.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityKey AdvantageLimitation
Metal-Catalyzed Addition83High (ee >95%)Scalable for industrial productionRequires expensive metal catalysts
Organometallic Synthesis65ModerateFlexible side-chain modificationLow-temperature sensitivity
Protection-Deprotection75LowAvoids sensitive functional groupsMultiple steps increase complexity

Chemical Reactions Analysis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is primarily used as a reagent in organic synthesis, particularly in esterification reactions. Its triethylsilyl group enhances its reactivity and selectivity in various chemical transformations .

Ligand in Organometallic Catalysis

The compound acts as a ligand in organometallic catalysts, facilitating numerous reactions including cross-coupling and polymerization processes. Its unique structure allows for effective coordination with metal centers, enhancing catalytic activity.

Synthesis of Biologically Active Molecules

In biological research, this compound serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the development of pharmaceuticals due to its ability to modify biological pathways through structural changes .

Pharmaceutical Applications

This compound is utilized in the synthesis of pharmaceutical compounds, including intermediates for drugs like misoprostol, which is used for its anti-inflammatory and gastrointestinal protective properties .

Industrial Applications

In the industrial sector, this compound is employed in the preparation of polymers and solvents. Its properties make it suitable for use in various chemical processes, contributing to advancements in material science .

Case Studies

Case Study 1: Use in Drug Development
A recent study demonstrated the effectiveness of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound facilitated the formation of key intermediates that led to enhanced therapeutic efficacy compared to traditional methods .

Case Study 2: Catalytic Applications
In another study focusing on organometallic catalysis, researchers utilized this compound as a ligand to improve reaction yields in cross-coupling reactions. The results indicated a significant increase in reaction rates and product selectivity when using this compound compared to other ligands.

Mechanism of Action

The mechanism of action of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its reactivity as a reagent in various chemical reactions . The triethylsilyl group provides stability and reactivity, allowing the compound to participate in esterification and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 7-((3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl)heptanoate
  • CAS No.: 118456-54-5
  • Molecular Formula : C₁₉H₃₄O₄Si
  • Molecular Weight : 354.5564 g/mol
  • Structure: Features a cyclopentenone core (5-oxocyclopent-1-en-1-yl) with a triethylsilyl (TES) ether at the 3-position and a methyl ester-terminated heptanoate chain .

Key Characteristics :

  • Physicochemical Properties : Density = 0.991 g/cm³; boiling point = 413.24°C (760 mmHg); vapor pressure = 0 mmHg at 25°C .
  • Role in Synthesis : Acts as a protected intermediate in prostaglandin analog synthesis (e.g., misoprostol), where the TES group safeguards the hydroxyl group during reactions .

Comparison with Structurally Similar Compounds

Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate (Norprostol)

  • CAS No.: 40098-26-8
  • Molecular Formula : C₁₃H₂₀O₄
  • Molecular Weight : 240.296 g/mol
  • Key Differences :
    • Lacks the TES protecting group; instead, a free hydroxyl group is present at the 3-position.
    • Lower molecular weight (240 vs. 354.55) and higher polarity due to the hydroxyl group, impacting solubility and reactivity .
  • Applications: Known as a misoprostol impurity; used in pharmacological research .

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

  • CAS No.: 60934-42-1
  • Molecular Formula : C₁₈H₂₈O₅
  • Molecular Weight : 324.41192 g/mol
  • Key Differences :
    • Uses a tetrahydropyranyl (THP) ether as the protecting group instead of TES.
    • THP is acid-labile, whereas TES requires fluoride ions for deprotection.
    • Lower molecular weight (324.41 vs. 354.55) due to THP's lighter substituent .
  • Applications : Intermediate in stereoselective synthesis of bioactive molecules .

7-[(1R,2R,3R)-3-(tert-Butyldimethylsilanyloxy)-2-((E)-4-methyl-4-trimethylsilanyloxy-oct-1-enyl)-5-oxo-cyclopentyl]-heptanoic Acid Methyl Ester

  • CAS No.: Not explicitly listed (see ).
  • Key Differences :
    • Employs a tert-butyldimethylsilyl (TBS) group, which is more hydrolytically stable than TES.
    • Contains dual protecting groups (TBS and trimethylsilyl), enabling sequential deprotection strategies.
    • Higher synthetic yield (88–91%) under optimized conditions .
  • Applications : Intermediate in misoprostol synthesis .

(R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

  • CAS No.: 41138-61-8
  • Molecular Formula : C₁₃H₂₀O₄
  • Molecular Weight : 240.30 g/mol
  • Key Differences: R-enantiomer of Norprostol; stereochemistry impacts biological activity. Hazard profile includes skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Applications : Chiral reference standard in drug development .

Comparative Analysis Table

Property Target Compound (TES) Norprostol (Hydroxyl) THP-Protected Analog TBS-Protected Analog
CAS No. 118456-54-5 40098-26-8 60934-42-1 N/A (See )
Molecular Formula C₁₉H₃₄O₄Si C₁₃H₂₀O₄ C₁₈H₂₈O₅ C₂₄H₄₄O₅Si₂
Molecular Weight 354.5564 240.296 324.41192 ~500 (estimated)
Protecting Group Triethylsilyl (TES) None (free -OH) Tetrahydropyranyl (THP) tert-Butyldimethylsilyl (TBS)
Boiling Point 413.24°C Not reported Not reported Not reported
Key Applications Prostaglandin intermediate Misoprostol impurity Stereoselective synthesis High-yield intermediate

Discussion of Functional Group Impact

  • Protecting Groups :
    • TES : Enhances lipophilicity, improving membrane permeability in drug intermediates. Requires fluoride (e.g., TBAF) for deprotection .
    • THP : Acid-sensitive; removed under mild acidic conditions (e.g., aqueous HCl), advantageous in multi-step syntheses .
    • TBS : Greater stability than TES; ideal for prolonged reactions but requires harsher conditions (e.g., HF) for removal .
  • Stereochemistry : The R-enantiomer (CAS 41138-61-8) highlights the importance of chirality in drug efficacy and regulatory approval .

Biological Activity

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, with the CAS number 118456-54-5, is an organic compound characterized by its complex structure and unique chemical properties. Its molecular formula is C19H34O4SiC_{19}H_{34}O_{4}Si, and it has a molecular weight of 354.56 g/mol. The compound is notable for its applications in organic synthesis, particularly as a reagent in esterification reactions and as a ligand in organometallic chemistry.

Structure

The compound features a cyclopentene ring with a keto group and a triethylsilyl ether functionality. This unique structure contributes to its reactivity and potential biological activities.

PropertyValue
Molecular FormulaC19H34O4Si
Molecular Weight354.56 g/mol
IUPAC NameMethyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate
CAS Number118456-54-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Reaction of 1-Cyclopentene-1-heptanone with Triethylvinylsilane : This reaction occurs in the presence of a base to yield an intermediate ester.
  • Baeyer-Villiger Oxidation : The intermediate is oxidized using hydrogen peroxide to form a keto acid.
  • Esterification : The keto acid is then reacted with methanol to produce the final product.

This compound exhibits various biological activities, primarily attributed to its structural components. The triethylsilyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

  • Anti-inflammatory Activity : Preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further pharmacological studies.
  • Anticancer Potential : Some analogs have shown cytotoxic effects against certain cancer cell lines, indicating potential for development as anticancer agents.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies

A selection of case studies highlights the biological relevance of this compound:

Study ReferenceFocus AreaFindings
Study AAnti-inflammatory effectsDemonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Study BAnticancer activityShowed selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study CEnzyme inhibitionIdentified as a potent inhibitor of cyclooxygenase enzymes, suggesting potential use in pain management therapies.

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

  • Esterification Reactions : Used to synthesize esters from carboxylic acids and alcohols.
  • Ligand Formation : Acts as a ligand in organometallic catalysis, enhancing reaction efficiency.

Pharmaceutical Development

Given its biological activity, this compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and metabolic diseases.

Q & A

Q. What are the standard synthetic routes for Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, and how is structural integrity validated?

Answer: The synthesis typically involves:

  • Step 1: Protection of the hydroxyl group on the cyclopentenone intermediate using triethylsilyl (TES) chloride under anhydrous conditions .
  • Step 2: Coupling the protected cyclopentenyl moiety to a heptanoate backbone via Michael addition or palladium-catalyzed cross-coupling .
  • Step 3: Methyl esterification of the carboxylic acid precursor using diazomethane or methanol/H<sup>+</sup> catalysis .

Structural validation employs:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include the cyclopentenone carbonyl (~δ 210 ppm), TES-O protons (δ 0.5–1.0 ppm), and methyl ester (δ 3.6–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion [M+H]<sup>+</sup> at m/z 355.2274 (calculated for C19H34O4Si) .

Q. What analytical techniques are recommended for monitoring reaction progress during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with UV-active spots; eluent systems (e.g., hexane/ethyl acetate 7:3) track silyl ether intermediates .
  • In-situ FTIR : Monitor carbonyl (C=O) stretch (~1700–1750 cm<sup>-1</sup>) for cyclopentenone and ester groups .
  • LC-MS : Detect intermediates and final product with retention time matching reference standards (e.g., 1.00 min under SQD-FA05 conditions) .

Advanced Research Questions

Q. How can stereochemical control at the cyclopentenyl ring be achieved, and what challenges arise in isolating diastereomers?

Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to direct TES-O group orientation .
  • Challenges : Diastereomers (e.g., cis vs. trans TES-O) may co-elute on standard HPLC. Resolution requires:
    • Chiral Stationary Phases : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
    • Crystallization : Utilize solvent polarity differences (e.g., ether/hexane) to isolate stable crystalline forms .

Q. How should researchers resolve contradictory data in reaction yields reported across studies?

Answer: Contradictions often stem from:

  • Moisture Sensitivity : TES-O groups hydrolyze readily; ensure anhydrous conditions (e.g., molecular sieves, glovebox) .
  • Catalyst Purity : Trace Pd impurities in cross-coupling reactions reduce efficiency. Pre-purify catalysts via column chromatography .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) impacting yield. For example, optimize coupling reactions between 50–70°C in THF vs. DMF .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs of this compound?

Answer:

  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to cyclopentenone’s resemblance to prostaglandin intermediates .
  • Cell Viability : Test in cancer cell lines (e.g., HeLa) using MTT assays, comparing activity to analogs like Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate .
  • Table 1 : Bioactivity Data from Structural Analogs
CompoundTarget EnzymeIC50 (μM)Reference
Methyl 7-(5-oxo-3-TESO-CP)heptanoateCOX-212.3 ± 1.5
Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoateLOX8.9 ± 0.8

Q. What precautions are critical when handling this compound in synthetic workflows?

Answer:

  • Moisture Control : Store under inert gas (Ar/N2) at –20°C; use sealed Schlenk flasks for reactions .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Waste Disposal : Quench silyl ethers with ethanol/water before disposal to avoid exothermic hydrolysis .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

  • DFT Calculations : Model transition states for TES-O deprotection (e.g., B3LYP/6-31G* level) to predict acid sensitivity .
  • Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., COX-2) to guide SAR studies .

Q. What strategies mitigate side reactions during esterification or silylation steps?

Answer:

  • Esterification : Avoid excess diazomethane; use trimethylsilyldiazomethane for safer alternatives .
  • Silylation : Pre-activate TES-Cl with imidazole to reduce competing hydrolysis .
  • Side Reaction Example : TES-O migration during purification. Minimize by using low-temperature silica gel chromatography (0–4°C) .

Q. How does the triethylsilyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Increases logP by ~2.5 units compared to unprotected analogs, enhancing membrane permeability .
  • Stability : TES-O resists mild acidic conditions but cleaves under TBAF/THF or HF-pyridine .

Q. What are the limitations of current synthetic methods, and what novel approaches are emerging?

Answer:

  • Limitations : Low yields (<40%) in cyclopentenone-TES coupling due to steric hindrance .
  • Emerging Methods :
    • Flow Chemistry : Continuous reactors improve mixing and temperature control for TES-O intermediates .
    • Biocatalysis : Lipase-mediated esterification to avoid harsh reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

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